molecular formula C7H6BrFO B1288398 3-Bromo-2-Fluoroanisole CAS No. 295376-21-5

3-Bromo-2-Fluoroanisole

Cat. No.: B1288398
CAS No.: 295376-21-5
M. Wt: 205.02 g/mol
InChI Key: USVPQAWBFVANTN-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroanisole (CAS: 295376-21-5) is a halogenated aromatic ether with the molecular formula C₇H₆BrFO and a molecular weight of 205.03 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, and a bromine atom at position 3 on the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, serving as a critical building block in synthesizing bioactive molecules, including kinase inhibitors and fluorinated drug candidates . Its reactivity stems from the electron-withdrawing effects of fluorine and bromine, which modulate the aromatic ring’s electronic properties, facilitating regioselective substitution reactions.

Properties

IUPAC Name

1-bromo-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPQAWBFVANTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599566
Record name 1-Bromo-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295376-21-5
Record name 1-Bromo-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-Fluoroanisole can be synthesized through various methods. One common approach involves the bromination of 2-fluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-Fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry

3-Bromo-2-fluoroanisole serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Key Applications:

  • Pharmaceutical Development: It is utilized in the synthesis of compounds with potential therapeutic effects, particularly in the development of anti-cancer agents. The presence of bromine and fluorine can enhance biological activity and selectivity.
  • Agrochemical Synthesis: The compound is involved in creating new agrochemicals that can improve crop yield and pest resistance.

Case Study:
A study demonstrated the utility of this compound in synthesizing novel anti-cancer compounds through electrophilic substitution reactions, leading to derivatives that exhibited significant cytotoxicity against cancer cell lines .

Material Science

In material science, this compound is employed in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, particularly in electronic applications.

Key Applications:

  • Polymer Chemistry: It acts as a monomer or comonomer in polymerization reactions, contributing to the creation of specialty polymers with tailored properties.
  • Coatings: The compound's stability and reactivity make it suitable for formulating protective coatings that require specific surface characteristics.

Case Study:
Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it ideal for high-performance applications .

Biological Research

The compound is also significant in biological research, where it is used to investigate its effects on various biological systems. Its halogenated nature may influence its interactions with biomolecules.

Key Applications:

  • Therapeutic Agent Discovery: Studies focus on the compound's potential as a lead compound for developing new drugs targeting specific biological pathways.
  • Biological Activity Assessment: Researchers explore the compound's pharmacological properties through structure-activity relationship studies.

Case Study:
In one study, this compound was tested for its inhibitory effects on specific enzymes involved in cancer progression, revealing promising results that warrant further investigation into its therapeutic potential .

Environmental Science

In environmental science, this compound is studied for its behavior in ecosystems and its role in environmental degradation processes. Understanding the environmental fate of halogenated compounds is crucial for assessing their ecological impact.

Key Applications:

  • Environmental Impact Studies: The compound is used to model the degradation pathways of halogenated organic compounds in various environmental settings.
  • Toxicity Assessments: Research evaluates the toxicity of this compound to aquatic organisms, contributing to risk assessments for environmental safety.

Case Study:
A study investigated the degradation rates of this compound under various environmental conditions, providing insights into its persistence and potential ecological risks .

Mechanism of Action

The mechanism of action of 3-Bromo-2-Fluoroanisole involves its interaction with specific molecular targets and pathwaysIn coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, facilitating the synthesis of biaryl compounds .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications References
This compound 295376-21-5 C₇H₆BrFO 205.03 Br (3), F (2), OCH₃ (1) Pharmaceutical intermediates
4-Bromo-2-fluoroanisole 2357-52-0 C₇H₆BrFO 205.03 Br (4), F (2), OCH₃ (1) Agrochemical synthesis
5-Bromo-2-fluoroanisole 103291-07-2 C₇H₆BrFO 205.02 Br (5), F (2), OCH₃ (1) Fluorinated building blocks
2-Bromo-4-fluoroanisole 452-08-4 C₇H₆BrFO 205.03 Br (2), F (4), OCH₃ (1) Organic electronics
4-Bromo-2-(trifluoromethyl)anisole 1514-11-0 C₈H₆BrF₃O 255.03 Br (4), CF₃ (2), OCH₃ (1) High-stability polymers
3-Bromo-5-(trifluoromethoxy)anisole 1330750-28-1 C₈H₆BrF₃O₂ 271.03 Br (3), OCF₃ (5), OCH₃ (1) Specialty fluorinated compounds

Reactivity and Electronic Effects

  • Substituent Position Influence :

    • In This compound , the meta-positioned bromine (C3) and ortho-positioned fluorine (C2) create a steric and electronic environment favoring nucleophilic aromatic substitution at the bromine site. This contrasts with 4-bromo-2-fluoroanisole , where the para-bromine is less sterically hindered, enabling faster reaction kinetics in cross-coupling reactions .
    • The trifluoromethyl group in 4-bromo-2-(trifluoromethyl)anisole (CAS: 1514-11-0) significantly enhances the compound’s electron-withdrawing capacity, making it resistant to oxidation and suitable for high-temperature applications .
  • Fluorine vs. Trifluoromethoxy Groups :

    • Fluorine’s strong electronegativity in this compound increases the ring’s electrophilicity, while the trifluoromethoxy group in 3-bromo-5-(trifluoromethoxy)anisole (CAS: 1330750-28-1) introduces both steric bulk and enhanced lipophilicity, broadening its utility in medicinal chemistry .

Biological Activity

3-Bromo-2-fluoroanisole (C7H6BrF) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

  • Formula: C7H6BrF
  • Molecular Weight: 201.03 g/mol
  • Appearance: Colorless to light yellow liquid

This compound's biological activity primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of both bromine and fluorine atoms significantly influences its reactivity and interaction profiles:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Electrophilic Reactions: The fluorine atom can enhance the electrophilic character of the compound, making it a potential candidate for reactions involving electron-rich substrates .

Medicinal Chemistry

Research indicates that compounds with similar halogenated aromatic structures exhibit diverse pharmacological activities, including anti-cancer properties. For instance, halogenated anisoles have been studied for their potential in targeting cancer cell lines, suggesting that this compound may possess similar therapeutic effects .

Case Studies

  • Anti-Cancer Activity:
    • A study evaluated various halogenated compounds for their cytotoxic effects against human cancer cell lines. Preliminary findings indicated that derivatives of halogenated anisoles demonstrated significant anti-proliferative activity against HCT116 colon cancer cells .
    • In vitro assays revealed that this compound could inhibit cell growth, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Toxicological Studies:
    • Toxicity assessments conducted on model organisms like Artemia salina indicated that this compound exhibited a lethal concentration (LC50) greater than 100 µg/mL, suggesting moderate toxicity levels .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure DescriptionUnique Features
3-Bromo-4-FluoroanisoleBromine at position 3 and fluorine at 4Different substitution pattern affects reactivity
4-Bromo-2-FluoroanisoleBromine at position 4 and fluorine at 2Altered electronic properties due to substitution
3-Chloro-2-FluoroanisoleChlorine at position 3 and fluorine at 2Varying reactivity compared to brominated analogs

Research Findings

Recent studies have highlighted the versatility of this compound in organic synthesis. It serves as a valuable intermediate in the preparation of more complex molecules used in pharmaceuticals and agrochemicals. The compound's unique reactivity profile allows for various synthetic applications, including:

  • Palladium-Catalyzed C–H Bond Arylations: Research has demonstrated that ortho-substituted fluorobenzenes can undergo regioselective arylation reactions using palladium catalysts, indicating potential synthetic pathways for derivatives of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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